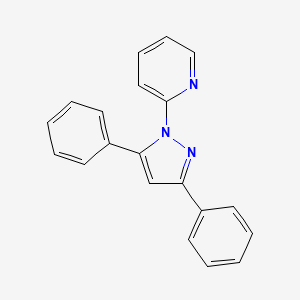
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and pyridine moieties in its structure imparts unique chemical and physical properties, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or acetic acid, and may require a catalyst like p-toluenesulfonic acid.
Another approach involves the Rhodium(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to synthesize either C-H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
科学的研究の応用
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of functional materials, such as organic semiconductors and light-emitting diodes.
類似化合物との比較
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar structure but lacks the pyridine ring.
2-(1H-Pyrazol-1-yl)pyridine: Similar structure but lacks the phenyl groups on the pyrazole ring.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but has methyl groups instead of phenyl groups.
Uniqueness
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of both phenyl groups on the pyrazole ring and the pyridine ring. This combination imparts distinct chemical and physical properties, making it a versatile scaffold for various applications in medicinal chemistry and materials science.
特性
| 76211-98-8 | |
分子式 |
C20H15N3 |
分子量 |
297.4 g/mol |
IUPAC名 |
2-(3,5-diphenylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C20H15N3/c1-3-9-16(10-4-1)18-15-19(17-11-5-2-6-12-17)23(22-18)20-13-7-8-14-21-20/h1-15H |
InChIキー |
NJTFZAIQMJIJBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


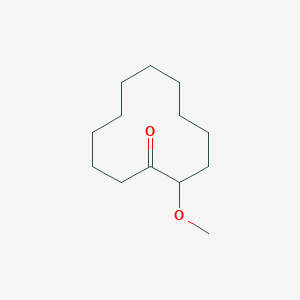

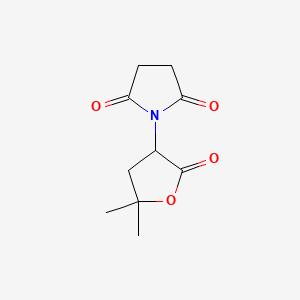
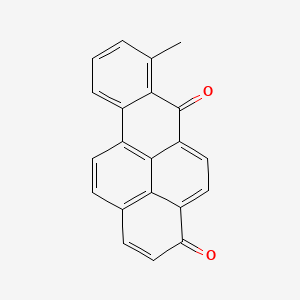

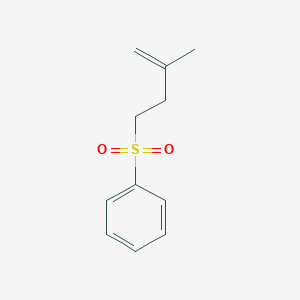
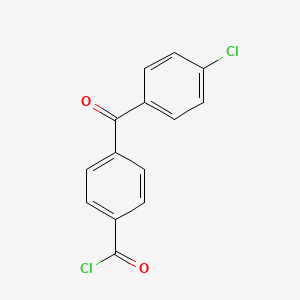
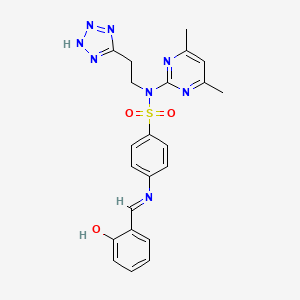
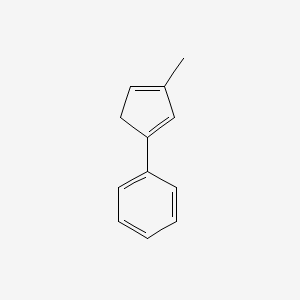
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
